molecular formula C9H13NO2 B8294723 5-Methoxymethoxymethyl-2-methylpyridine

5-Methoxymethoxymethyl-2-methylpyridine

Cat. No. B8294723
M. Wt: 167.20 g/mol
InChI Key: LDBXFVPJTHNSTQ-UHFFFAOYSA-N
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Patent
US05441971

Procedure details

A mixture of 5-methoxymethoxymethyl-2-methylpyridine (30.5 g) and formalin (37% aq., HCHO, 22.2 g) was heated in a sealed tube at 150° to 160° C. for 8 hours. The reaction mixture was concentrated under reduced pressure and the oily residue was subjected to silica gel column chromatography. A fraction eluted with chloroform-methanol (20:1, v/v) gave 2-(5-methoxymethoxymethyl-2-pyridyl)ethanol (11.8 g, yield: 33%) as oil.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1.[CH2:13]=[O:14]>>[CH3:1][O:2][CH2:3][O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][OH:14])=[N:10][CH:11]=1

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
COCOCC=1C=CC(=NC1)C
Name
Quantity
22.2 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a sealed tube at 150° to 160° C. for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
A fraction eluted with chloroform-methanol (20:1

Outcomes

Product
Name
Type
product
Smiles
COCOCC=1C=CC(=NC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.